N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide
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Overview
Description
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tetradecanehydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
Scientific Research Applications
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct chemical properties.
Hydrazine derivatives: These compounds result from the reduction of hydrazones and have unique reactivity profiles.
Uniqueness
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is unique due to its specific structure, which combines a quinoline core with a hydrazone linkage and a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
881664-59-1 |
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Molecular Formula |
C24H35N3O2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(28)27-25-19-21-18-20-15-13-14-16-22(20)26-24(21)29/h13-16,18-19H,2-12,17H2,1H3,(H,26,29)(H,27,28)/b25-19+ |
InChI Key |
RICZNACNIOJNRU-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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